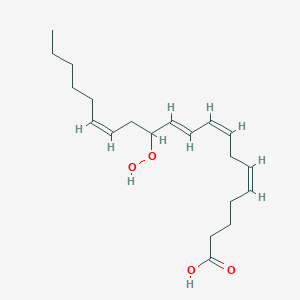

(+/-)12-HpETE

Overview

Description

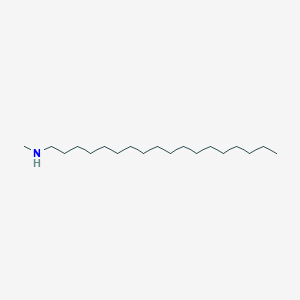

Omega-9 Hpaa, also known as hypogeic acid, is a type of omega-9 fatty acid. Omega-9 fatty acids are monounsaturated fats that have a double bond at the ninth carbon from the methyl end of the fatty acid molecule. Unlike omega-3 and omega-6 fatty acids, omega-9 fatty acids are not considered essential because the human body can synthesize them. they still play a crucial role in maintaining overall health .

Mechanism of Action

Target of Action

The primary target of (+/-)12-HpETE, a 12-hydroxyicosatetraenoic acid product by lipoxygenase , is the G protein-coupled receptor, GPR31 . This receptor, cloned from the PC3 human prostate cancer cell line, has a high affinity for 12(S)-HETE .

Mode of Action

The interaction of this compound with its targets results in vasodilation . This compound has been shown to open S channels in both intact cells and excised patches that lack the intracellular medium . This suggests that 12-HpETE acts directly on the S channel molecule .

Biochemical Pathways

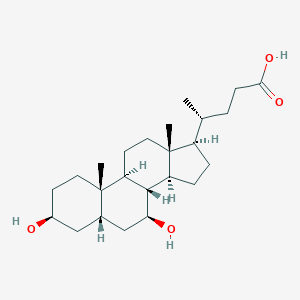

This compound is one of the six monohydroperoxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid . The product formed from linoleic acid substrate, 13S-hydroperoxylinoleic acid (13-HPODE), and the AA product 12-HPETE increase the catalytic efficiency for AA over linoleic acid five-fold or greater .

Pharmacokinetics

It is known that the reduction of the hydroperoxide yields the more stable hydroxyl fatty acid (+/-)12-hete .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and the modulation of sensory cell resting and action potentials . It has also been suggested that 12-HpETE plays a role in increasing the aggregation of washed platelets .

Biochemical Analysis

Biochemical Properties

12-HpETE is synthesized by the action of 12-lipoxygenase (12-LOX) on arachidonic acid . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an endogenous ligand of leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor . This interaction plays a significant role in various biochemical reactions .

Cellular Effects

12-HpETE influences various types of cells and cellular processes. It has been shown to regulate vascular tone and attenuate calcium influx and glutamate release . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 12-HpETE exerts its effects through several mechanisms. It acts as an endogenous ligand for BLT2, influencing the receptor’s activity . It also modulates platelet COX activity . Furthermore, it can neutralize free radicals, reducing oxidative stress and alleviating cellular damage and inflammatory responses .

Temporal Effects in Laboratory Settings

The effects of 12-HpETE can change over time in laboratory settings. For instance, it has been shown to enhance afferent renal nerve activity and substance P/calcitonin gene-related peptide release but suppress renin activity in low-salt rats .

Dosage Effects in Animal Models

The effects of 12-HpETE can vary with different dosages in animal models. For example, low-dose administration of 12-HpETE not only inhibited thromboxane A2 generation but also decreased the production of 12-HpETE .

Metabolic Pathways

12-HpETE is involved in the lipoxygenase branches of the eicosanoid pathways . It is biosynthesized by cyclooxygenase (COX) from arachidonic acid . The metabolic pathways of 12-HpETE involve various enzymes and cofactors .

Transport and Distribution

It is known that 12-HpETE can be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

It is known that 12-HpETE is predominantly localized in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+/-)12-HpETE involves the synthesis of monounsaturated fatty acids. One common method is through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the use of a catalyst, such as palladium or nickel, under specific conditions of temperature and pressure to achieve the desired monounsaturated product .

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of natural oils rich in monounsaturated fats, such as olive oil and canola oil. The extracted oils undergo processes like saponification, followed by fractional distillation to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

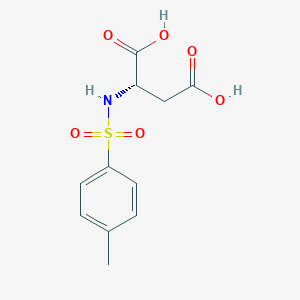

Omega-9 Hpaa undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the fatty acid, leading to the formation of peroxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen to the fatty acid, converting it into a saturated fatty acid.

Substitution: This reaction involves the replacement of one functional group in the fatty acid with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or ozone, often under conditions of elevated temperature.

Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Common reagents include halogens or other electrophiles under specific conditions.

Major Products Formed

Oxidation: Peroxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

Omega-9 Hpaa has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Used in the production of lubricants, surfactants, and other industrial products

Comparison with Similar Compounds

Omega-9 Hpaa can be compared with other omega-9 fatty acids, such as oleic acid, elaidic acid, and erucic acid. While all these compounds share the common feature of a double bond at the ninth carbon, they differ in their chain length and specific health effects. For example, oleic acid is known for its cardiovascular benefits, while erucic acid is used in industrial applications .

Conclusion

Omega-9 Hpaa is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research.

Properties

IUPAC Name |

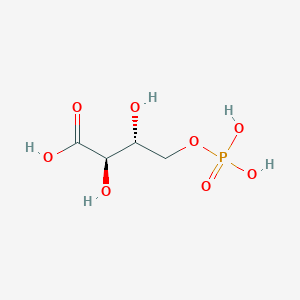

(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-35-8 | |

| Record name | 12-Hpete, (RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

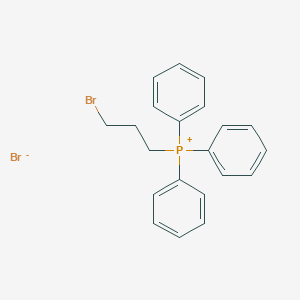

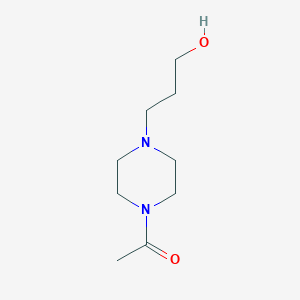

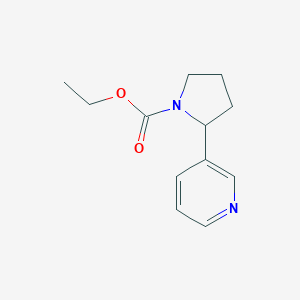

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.